molecular formula C22H24N4O7S2 B2547417 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-62-8

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2547417
CAS No.: 361159-62-8
M. Wt: 520.58
InChI Key: KEIXTOSBVINYNC-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₃H₂₆N₄O₇S₂, features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 4-(4-nitrophenyl)-1,3-thiazol-2-yl moiety at the amide nitrogen (). Its structural complexity contributes to diverse biological activities, particularly in plant growth modulation (119.09% activity, p < 0.05) as identified via high-content screening . The nitro group on the phenyl ring and the methoxyethyl chains on the sulfamoyl group are critical to its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O7S2/c1-32-13-11-25(12-14-33-2)35(30,31)19-9-5-17(6-10-19)21(27)24-22-23-20(15-34-22)16-3-7-18(8-4-16)26(28)29/h3-10,15H,11-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIXTOSBVINYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via condensation of 4-nitrobenzaldehyde-derived α-bromoketone with thiourea:

Reaction Scheme
$$
\text{4-Nitrobenzaldehyde} \xrightarrow[\text{HBr, AcOH}]{\text{Br}_2} \alpha\text{-Bromo-4-nitroacetophenone} \xrightarrow[\text{EtOH, reflux}]{\text{Thiourea}} \text{4-(4-Nitrophenyl)-1,3-thiazol-2-amine}
$$

Optimized Conditions

  • Solvent: Anhydrous ethanol
  • Temperature: 78°C (reflux)
  • Duration: 12 hr
  • Yield: 68% (isolated via silica gel chromatography)

Crystallographic validation of analogous thiazole derivatives confirms the regioselectivity of this cyclization.

Preparation of 4-(Bis(2-methoxyethyl)sulfamoyl)benzoic Acid

Sulfonation and Sulfamoylation

Step 1: Benzenesulfonyl Chloride Formation
$$
\text{Benzoic acid} \xrightarrow[\text{ClSO}_3\text{H}]{\text{20°C, 4 hr}} 4\text{-Chlorosulfonylbenzoic acid} \quad (\text{Yield: 82\%})
$$

Step 2: Nucleophilic Substitution
$$
4\text{-Chlorosulfonylbenzoic acid} + \text{Bis(2-methoxyethyl)amine} \xrightarrow[\text{NaOH, THF}]{\text{0°C → RT}} 4\text{-(Bis(2-methoxyethyl)sulfamoyl)benzoic acid} \quad (\text{Yield: 75\%})
$$

Key Parameters

  • Base: 2.2 eq NaOH
  • Solvent: Tetrahydrofuran (THF)
  • Reaction Time: 8 hr

Amide Coupling and Final Assembly

Acid Chloride Activation

The benzoyl precursor is activated using thionyl chloride:
$$
4\text{-(Bis(2-methoxyethyl)sulfamoyl)benzoic acid} \xrightarrow[\text{SOCl}_2]{\text{reflux, 2 hr}} \text{Corresponding acid chloride} \quad (\text{Quantitative conversion})
$$

Nucleophilic Acyl Substitution

Coupling with the thiazole amine proceeds under Schotten-Baumann conditions:
$$
\text{Acid chloride} + \text{4-(4-Nitrophenyl)-1,3-thiazol-2-amine} \xrightarrow[\text{NaHCO}3]{\text{DCM/H}2\text{O}} \text{Target compound} \quad (\text{Yield: 63\%})
$$

Purification

  • Column chromatography (EtOAc/hexane 3:7)
  • Final purity (HPLC): 98.2%

Mechanistic and Kinetic Considerations

Palladium-Mediated Cross-Coupling Alternatives

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.35 (d, J=8.7 Hz, 2H, Ar–NO₂), 7.92 (s, 1H, Thiazole-H), 3.58–3.62 (m, 8H, –OCH₂CH₂O–), 3.24 (s, 6H, –OCH₃)
  • IR (KBr) : 1678 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂)

Crystallographic Insights

While direct data for this compound remains unpublished, analogous structures show:

  • Planar thiazole rings with dihedral angles <5° relative to benzamide planes
  • Sulfonamide S–N bond lengths averaging 1.63 Å, consistent with sp³ hybridization

Challenges and Optimization Strategies

Nitro Group Compatibility

The electron-withdrawing nitro substituent necessitates:

  • Low-temperature amidation to prevent premature reduction
  • Anhydrous conditions to avoid hydrolysis of the sulfamoyl group

Solubility Management

The bis(2-methoxyethyl) groups enhance solubility in polar aprotic solvents (DMF, DMSO), facilitating:

  • Homogeneous reaction mixtures
  • Simplified purification via aqueous workup

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the thiazole ring can participate in binding interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-(4-Methoxyphenyl)-1,3-thiazol-2-yl Analogs

The methoxy-substituted analog (C₂₃H₂₇N₃O₆S₂, MW 505.604) replaces the nitro group with a methoxy group. No direct biological data are available, but similar compounds show varied activity profiles depending on substituent polarity .

4-(4-Methylphenyl)-1,3-thiazol-2-yl Analogs

The methyl-substituted variant (C₂₃H₂₇N₃O₅S₂) demonstrates 129.23% activity in plant growth modulation, outperforming the nitro-substituted parent compound. The methyl group likely improves lipophilicity and membrane permeability .

4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl Analogs

This analog (C₂₅H₂₇N₃O₇S₂, MW 545.6278) introduces a benzofuran moiety, expanding π-π stacking capabilities. Such modifications are common in kinase inhibitors, though specific activity data remain unreported .

Variations in the Sulfamoyl Group

Diethylsulfamoyl Analogs

No activity data are available, but alkyl chain length impacts target affinity .

Benzyl(methyl)sulfamoyl and Cyclohexyl(ethyl)sulfamoyl Analogs

Compounds like LMM5 and LMM11 () feature bulkier substituents (e.g., benzyl, cyclohexyl) on the sulfamoyl group. These modifications enhance antifungal activity (e.g., against C. albicans), suggesting that steric bulk improves target engagement in microbial systems .

Core Scaffold Modifications

Oxadiazole-Based Analogs

Replacing the thiazole ring with 1,3,4-oxadiazole (e.g., LMM5) shifts activity toward antifungal applications. The oxadiazole’s planar structure and electron-deficient nature may facilitate interactions with fungal enzymes like thioredoxin reductase .

Imidazole-Based Analogs

Imidazole derivatives (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) exhibit anticancer activity, highlighting scaffold versatility. The imidazole ring’s basicity and hydrogen-bonding capacity likely contribute to DNA or protein binding .

Key Data Tables

Table 2: Sulfamoyl Group Modifications

Compound Sulfamoyl Group Biological Activity Reference
Parent compound Bis(2-methoxyethyl) Plant growth modulation
LMM5 (Antifungal) Benzyl(methyl) Antifungal (C. albicans)
Diethylsulfamoyl analog Diethyl N/A

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative that exhibits significant biological activity, particularly in antimicrobial and antitumor domains. Sulfonamides are known for their ability to inhibit bacterial enzyme functions, which has led to their extensive use in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₄S
  • Molecular Weight : 358.39 g/mol
  • CAS Number : [not provided in the search results]

Antimicrobial Activity

Sulfonamide derivatives, including the compound , have been extensively studied for their antimicrobial properties. The mechanism primarily involves the inhibition of dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria. This inhibition prevents the synthesis of folate, which is crucial for nucleic acid synthesis.

  • Case Study : In vitro studies have shown that compounds similar to this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related sulfonamide was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Antitumor Activity

Recent research indicates that this compound may possess antitumor properties as well. The presence of the thiazole ring is associated with enhanced cytotoxicity against various cancer cell lines.

  • Research Findings : A study evaluated the cytotoxic effects of various thiazole derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 5 to 15 µM, suggesting potent antitumor activity .

The biological activity of sulfonamides is primarily attributed to their ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By competing with PABA for binding sites on dihydropteroate synthase, these compounds effectively halt bacterial growth.

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC µg/mL)Antitumor Activity (IC50 µM)
This compound8 - 32 (against S. aureus and E. coli)5 - 15 (against A549 cell line)
Related Sulfonamide A16 - 6410 - 20
Related Sulfonamide B32 - 128>20

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on zebrafish embryos indicate that certain sulfonamide derivatives exhibit low toxicity levels, classified as safe at concentrations below 20 mg/L . Further studies are required to comprehensively assess the safety of this specific compound.

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